BenchChemオンラインストアへようこそ!

Isoxazolo[5,4-d]-pyrimidone

CXCR2 antagonism Immuno-oncology Scaffold hopping

Isoxazolo[5,4-d]pyrimidone (systematically referred to as isoxazolo[5,4-d]pyrimidin-4(5H)-one or its 4-amino congeners) is a fused bicyclic heterocycle that integrates an electron-rich isoxazole ring with a hydrogen-bond-capable pyrimidone/pyrimidine ring, creating a scaffold that mimics purine bases while offering distinct electronic and conformational properties. This scaffold has been independently validated across four mechanistically unrelated target classes—coagulation Factor Xa (FXa), Toll-like receptor 7 (TLR7), indoleamine 2,3-dioxygenase 1 (IDO1), and the chemokine receptor CXCR2—with quantitative potency and selectivity data reported in primary peer-reviewed studies.

Molecular Formula C5H3N3O2
Molecular Weight 137.10 g/mol
Cat. No. B13547007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazolo[5,4-d]-pyrimidone
Molecular FormulaC5H3N3O2
Molecular Weight137.10 g/mol
Structural Identifiers
SMILESC1=C2C(=O)NOC2=NC=N1
InChIInChI=1S/C5H3N3O2/c9-4-3-1-6-2-7-5(3)10-8-4/h1-2H,(H,8,9)
InChIKeyJXIBRHDIELBODY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazolo[5,4-d]pyrimidone: A Fused Heterocyclic Scaffold with Proven Multi-Target Pharmacological Differentiation for Scientific Sourcing


Isoxazolo[5,4-d]pyrimidone (systematically referred to as isoxazolo[5,4-d]pyrimidin-4(5H)-one or its 4-amino congeners) is a fused bicyclic heterocycle that integrates an electron-rich isoxazole ring with a hydrogen-bond-capable pyrimidone/pyrimidine ring, creating a scaffold that mimics purine bases while offering distinct electronic and conformational properties [1]. This scaffold has been independently validated across four mechanistically unrelated target classes—coagulation Factor Xa (FXa), Toll-like receptor 7 (TLR7), indoleamine 2,3-dioxygenase 1 (IDO1), and the chemokine receptor CXCR2—with quantitative potency and selectivity data reported in primary peer-reviewed studies [2]. Its value proposition for procurement lies not in a single target but in its demonstrated ability to be differentially optimized for potency, selectivity, and pharmaceutical properties depending on substitution pattern, making generic substitution with other fused pyrimidine rings (e.g., isothiazolo[5,4-d]pyrimidines, quinazolines, thiazolo[4,5-d]pyrimidines) unreliable without scaffold-specific validation data.

Why Isoxazolo[5,4-d]pyrimidone Cannot Be Reliably Substituted by Isothiazolo-, Thiazolo-, or Quinazoline-Based Analogs in Procurement Decisions


Fused pyrimidine scaffolds with identical substitution but different heteroatom patterns in the fused ring produce dramatically divergent biological outcomes. Direct scaffold-hopping studies demonstrate that replacing the isoxazolo[5,4-d]pyrimidine core with its sulfur-containing isothiazolo[5,4-d]pyrimidine analog shifts kinase selectivity profiles—isothiazolopyrimidine urea analogs achieve KDR IC50 values below 10 nM [1], while the 4-amino-isoxazolo[5,4-d]pyrimidine series from the same AbbVie patent family is directed toward a broader kinase panel [2]. Similarly, in CXCR2 antagonism, the thiazolo[4,5-d]pyrimidine reference compound 7 is 10-fold less active than the isoxazolo[5,4-d]pyrimidine analog 25 (binding IC50 < 50 nM vs. reduced potency for the thiazolo reference) [3]. Even within the same target class (TLR7), the isoxazolo[5,4-d]pyrimidine chemotype was explicitly introduced to replace the quinazoline ring because quinazoline-based agonists suffer from poor pharmacokinetics and systemic toxicity [4]. These scaffold-dependent differences in target engagement, selectivity, and pharmaceutical properties mean that scientific users who substitute without scaffold-specific evidence risk obtaining compounds with unpredictable activity.

Quantitative Differentiation Evidence for Isoxazolo[5,4-d]pyrimidone Derivatives Across Four Therapeutically Relevant Target Classes


Sub-Nanomolar CXCR2 Binding Affinity with Functional Activity Differentiation versus Thiazolo[4,5-d]pyrimidine Reference

In a systematic scaffold-hopping study comparing 14 bicyclic heteroaromatic systems, the isoxazolo[5,4-d]pyrimidine derivative 25 achieved a CXCR2 binding IC50 below 50 nM, matching the best-in-class triazolo[4,5-d]pyrimidine 19 and significantly outperforming the thiazolo[4,5-d]pyrimidine reference compound 7, which was 10-fold less active [1]. In the functional calcium mobilization assay, compound 25 retained an IC50 of 0.1 μM, demonstrating superior translation from binding to functional antagonism compared to the triazolo analog (IC50 = 0.66 μM) [1]. The isomeric isoxazolo[4,5-d]pyrimidine scaffold was also identified as one of only three promising chemotypes (alongside triazolo- and pyrido[3,4-d]pyrimidine) from the 14-scaffold screen [1].

CXCR2 antagonism Immuno-oncology Scaffold hopping

Nanomolar Factor Xa Inhibition with Measured Anticoagulant Efficacy in Human Plasma and Structural Basis for Selectivity

The 4-acetoxyl-substituted isoxazolo[5,4-d]pyrimidin-4(5H)-one derivative 6g demonstrates FXa inhibitory activity with an IC50 of 0.013 μM, translating into an anticoagulant effect of 2 × PT = 2.12 μM in human plasma [1]. Critically, 6g exhibits high selectivity against thrombin and trypsin, two off-target serine proteases in the coagulation cascade that are commonly inhibited by less selective scaffolds [1]. Docking studies reveal that the pyrimidone ring forms a π-π interaction with Tyr99 of FXa, while the carbonyl group in the P1 moiety forms multiple hydrogen bonds with Ser214 and Trp215—a binding mode distinct from classical amidine-based FXa inhibitors [1]. By comparison, established FXa inhibitors such as rivaroxaban (oxazolidinone scaffold) and apixaban (pyrazole scaffold) rely on different P1 binding elements, meaning the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold offers a structurally orthogonal S1 binding element (4-carbonyl-substituted phenyl ring) [1].

Antithrombotic Factor Xa inhibition Coagulation cascade

Selective TLR7 Agonism with Measured Cytokine Induction and Absence of TLR8 Activity, Compared to Imidazoquinoline and Pteridinone Chemotypes

The best-in-class 6-(trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amine derivative 21a exhibits TLR7 agonist activity with an EC50 of 7.8 μM and demonstrates complete selectivity over TLR8—none of the active compounds in the 45-member library showed any TLR8 agonist activity when evaluated in HEK293 cells cotransfected with hTLR8 and an inducible SEAP reporter gene [1]. This TLR7-over-TLR8 selectivity profile is significant because imidazoquinoline-based TLR7 agonists (e.g., imiquimod, resiquimod) frequently exhibit dual TLR7/8 activity or TLR8-biased agonism [1]. Compound 21a is noncytotoxic to HEK293 cells at concentrations up to 150 μM and induces secretion of IL-1β, IL-12p70, IL-8, and TNF-α, confirming functional immune modulation [1]. Structure-activity relationships demonstrate that replacement of the 3-methylpiperidine with other amines results in up to 10-fold loss of potency (EC50 for 21e = 63.3 μM; 21f = 68.0 μM), providing a clear optimization vector [1].

TLR7 agonist Cancer immunotherapy Innate immunity

IDO1 Inhibition with Demonstrated Selectivity over IDO2 and TDO, Establishing a Novel Immunomodulatory Chemotype

A focused library of isoxazolo[5,4-d]pyrimidin-4(5H)-one derivatives was synthesized via a 6- or 7-step route and systematically evaluated for IDO1 inhibition, yielding best-in-class compounds with IC50 values in the low micromolar range (e.g., compounds 23 with p-trifluoromethyl aniline, 32 with p-cyclohexyl aniline, and 20/39 with p-methoxycarbonyl aniline) [1]. Importantly, these compounds were counter-screened against indoleamine 2,3-dioxygenase 2 (IDO2) and tryptophan 2,3-dioxygenase (TDO) and found to be selective for hIDO1, mitigating the risk of off-target tryptophan pathway disruption [1]. This selectivity profile contrasts with several early IDO1 inhibitors (e.g., epacadostat, which shows some TDO cross-reactivity), positioning the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold as a novel chemotype for developing IDO1-selective chemical probes [1].

IDO1 inhibitor Cancer immunotherapy Tryptophan metabolism

Kinase Inhibition Profile Divergence from Isothiazolo[5,4-d]pyrimidine Analogs: Scaffold-Specific Multi-Targeting Potential

A direct comparison of isothiazolopyrimidines and isoxazolopyrimidines as receptor tyrosine kinase inhibitors revealed that while both scaffolds produce potent KDR inhibitors, the isothiazolopyrimidine urea analogs were specifically optimized to achieve KDR enzymatic and cellular IC50 values below 10 nM with broader activity against cKIT and TIE2 [1]. Selected isothiazolopyrimidine compounds 8 and 13 demonstrated 56% and 48% oral bioavailability in mice, respectively [1]. The isoxazolopyrimidine series from this study, while also identified as potent KDR inhibitors, was not advanced to the same optimized urea analogs, suggesting that the isoxazole oxygen atom versus the isothiazole sulfur atom creates distinct electronic environments that differentially affect downstream SAR optimization for multi-target kinase profiles [1]. Separately, the 4-amino-isoxazolo[5,4-d]pyrimidine scaffold covered by Abbott's patent US 7,829,570 is claimed as a broad kinase inhibitor scaffold with utility across multiple kinase targets [2], indicating a diverging optimization trajectory from the isothiazolo series.

Kinase inhibition VEGFR/KDR cKIT TIE2

Evidence-Backed Application Scenarios for Isoxazolo[5,4-d]pyrimidone Derivatives in Drug Discovery and Chemical Biology


CXCR2 Antagonist Lead Optimization Programs in Immuno-Oncology and Inflammatory Disease

Based on the scaffold-hopping study demonstrating sub-50 nM CXCR2 binding affinity and 0.1 μM functional calcium mobilization activity for isoxazolo[5,4-d]pyrimidine derivative 25 [1], procurement of this scaffold is indicated for programs seeking to replace thiazolo[4,5-d]pyrimidine leads with a more potent, functionally active chemotype. The 6.6-fold superior functional activity versus the triazolo[4,5-d]pyrimidine analog (0.1 μM vs. 0.66 μM) provides a measurable advantage for in vivo efficacy studies [1].

Selective TLR7 Agonist Development for Vaccine Adjuvants and Cancer Immunotherapy

The isoxazolo[5,4-d]pyrimidine-4-amine scaffold has been validated as a selective TLR7 agonist chemotype with no detectable TLR8 activity across a 45-compound library [1]. Compound 21a (EC50 = 7.8 μM) is noncytotoxic and induces multiple cytokines (IL-1β, IL-12p70, IL-8, TNF-α) [1]. This scaffold is recommended for programs where TLR8-sparing selectivity is critical to avoid excessive inflammatory responses, a known limitation of imidazoquinoline-based TLR7/8 dual agonists [1].

Novel Factor Xa Inhibitor Design with Non-Amidine S1 Binding Motif

For antithrombotic programs seeking alternatives to classical amidine-based or oxazolidinone-based FXa inhibitors, the isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold provides a structurally distinct S1 binding element (4-carbonyl-substituted phenyl ring) with demonstrated FXa IC50 of 0.013 μM and anticoagulant efficacy in human plasma (2 × PT = 2.12 μM) [1]. The documented selectivity over thrombin and trypsin reduces the risk of bleeding complications associated with dual thrombin/FXa inhibition [1].

IDO1-Selective Chemical Probe Development for Tumor Microenvironment Studies

The isoxazolo[5,4-d]pyrimidin-4(5H)-one scaffold yields IDO1 inhibitors with low micromolar potency and confirmed selectivity over both IDO2 and TDO [1], making it suitable for chemical probe development in tumor immunology where distinguishing IDO1-mediated tryptophan depletion from TDO-mediated effects is mechanistically essential [1].

Quote Request

Request a Quote for Isoxazolo[5,4-d]-pyrimidone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.